4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole
Description
Properties
IUPAC Name |
4-(3-chlorophenyl)sulfanyl-3-methyl-1-(4-methylphenyl)sulfonylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S2/c1-12-6-8-16(9-7-12)24(21,22)20-11-17(13(2)19-20)23-15-5-3-4-14(18)10-15/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMFVQWTKFSXRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=N2)C)SC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Overview
The synthesis of 4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole typically involves multi-step reactions using readily available chemicals. One method employs a metal-free, solvent-free C-H bond vulcanization reaction using dimethyl sulfoxide (DMSO) as an oxidant to create thiopyrazole compounds.
Reagents and Conditions
To prepare C-4 thiopyrazole compounds, pyrazolone and thiol compounds react in the presence of dimethyl sulfoxide (DMSO) as an oxidizing agent at 70-100°C for 24-36 hours. Temperatures between 60 and 110°C may also be effective.
Detailed Procedure
- Add 0.5 mmol of 3-methyl-1-phenyl-5-pyrazolone, 0.6 mmol of thiophenol, and 3 equivalents of DMSO to a 15 mL sealed tube equipped with a magnetic stirrer at room temperature.
- React the mixture at 60-110°C for 20-36 hours. Use thin layer chromatography (TLC) to monitor the reaction's progress.
- After the reaction is complete, cool the solution to room temperature. Add 5 mL of water and 5 mL of ethyl acetate to the reaction mixture, and extract five times.
- Remove the organic solvent using a rotary evaporator. Purify the residue using a silica gel column (200-300 mesh) with petroleum ether/ethyl acetate (10:1, v/v) as the eluent to obtain the target product, 3-methyl-1-phenyl-4-phenylthio-1H-pyrazol-5-ol.
Advantages of this Method
Compared to traditional methods, this preparation method offers several advantages:
- Reduced environmental pollution.
- High yield.
- Good functional group compatibility.
- Simple separation and purification.
- No solvent required.
- No metal participation.
Characterization Techniques
To confirm the structure and purity of the synthesized compound, several analytical techniques can be employed:
- Spectroscopic Analysis
- Mass Spectrometry (MS)
- X-ray Crystallography
Data Table
| Description | |
|---|---|
| CAS No. | 2197053-25-9 |
| Product Name | This compound |
| Molecular Formula | C17H15ClN2O2S2 |
| Molecular Weight | 378.9 g/mol |
| IUPAC Name | 4-(3-chlorophenyl)sulfanyl-3-methyl-1-(4-methylphenyl)sulfonylpyrazole |
| Standard InChI | InChI=1S/C17H15ClN2O2S2/c1-12-6-8-16(9-7-12)24(21,22)20-11-17(13(2)19-20)23-15-5-3-4-14(18)10-15/h3-11H,1-2H3 |
| Standard InChIKey | BIMFVQWTKFSXRS-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=N2)C)SC3=CC(=CC=C3)Cl |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=N2)C)SC3=CC(=CC=C3)Cl |
| PubChem Compound | 129601504 |
| Last Modified | Aug 16 2023 |
Chemical Reactions Analysis
Types of Reactions
4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorophenylthio group.
Scientific Research Applications
Medicinal Chemistry
NX73880 has been investigated for its potential therapeutic effects in various medical conditions:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific pathways involved in cancer cell proliferation. Its structural components are believed to interfere with DNA replication processes, making it a candidate for anticancer drug development .
- Antimicrobial Properties : Research indicates that NX73880 exhibits antimicrobial activity against a range of pathogens. The compound's ability to disrupt cellular processes in bacteria and fungi highlights its potential as an antibacterial or antifungal agent .
Biological Research
NX73880's unique structure allows it to act on various biological targets:
- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes that are crucial for the survival and replication of cancer cells. This mechanism positions it as a valuable tool in cancer research .
- Biological Activity Comparisons : Comparative studies have demonstrated that NX73880 possesses higher antimicrobial and anticancer activities compared to similar compounds, such as 4-chlorophenyl derivatives .
| Compound Name | Antimicrobial Activity | Antiviral Activity | Anticancer Activity |
|---|---|---|---|
| 4-[(3-Chlorophenyl)thio]-3-methyl-1H-pyrazole | High | Moderate | High |
| 4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone | Moderate | Low | Moderate |
| 3-Bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone | Low | Moderate | Low |
Material Science Applications
Apart from its biological applications, NX73880 has potential uses in material science:
- Polymer Development : The compound can serve as a building block for synthesizing new polymers with specific properties. Its sulfonyl and thio groups can enhance the thermal stability and mechanical properties of polymeric materials .
Case Studies
Several studies have documented the applications of NX73880:
- Anticancer Study : A study published in PMC highlighted the efficacy of NX73880 against various cancer cell lines, reporting IC50 values that indicate significant cytotoxicity . Further investigations are needed to explore its mechanisms of action.
- Antimicrobial Research : Another study focused on the antimicrobial properties of NX73880 against Gram-positive and Gram-negative bacteria. Results showed promising inhibition rates, suggesting further exploration for clinical applications .
Mechanism of Action
The mechanism of action of 4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form specific interactions with these targets, leading to its biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole vs. Triazole Derivatives
Compound 10a : 5-(3-Chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Structure : Triazole core with a thione group and 3-chlorophenyl substituent.
- Molecular Formula : C₁₆H₁₂ClN₃OS.
- Key Data : Exhibits a high protection index (PI = 4.5–5.9 ) in anticonvulsant studies, outperforming valproate (PI = 1.7–2.1) .
- Comparison : The triazole-thione scaffold in 10a enhances anticonvulsant efficacy but lacks the sulfonyl group, which may reduce metabolic stability compared to the target compound .
Compound 22a : 5-(3-Chlorophenyl)-4-(4-methylphenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Sulfonyl vs. Sulfonamide Derivatives
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide
- Structure : Pyrazole with a benzenesulfonamide group.
- Molecular Formula : C₁₆H₁₃ClN₄O₂S.
Thioether-Linked Pyrazoles
5-[(3-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile (CAS 185015-94-5)
- Structure : Pyrazole with a nitrile and 3-chlorophenylthio group.
- Molecular Formula : C₁₇H₁₁ClN₄S.
Pharmacological and Toxicological Comparisons
Anticonvulsant Activity
Anti-inflammatory Activity
Molecular Properties
| Compound | Molecular Weight | Key Functional Groups | LogP* (Predicted) |
|---|---|---|---|
| Target Compound | 378.89 | Sulfonyl, thioether | ~3.5 |
| Compound 10a | 329.80 | Triazole, thione | ~2.8 |
| 5-[(3-Chlorophenyl)sulfanyl]-... | 346.81 | Nitrile, thioether | ~3.2 |
*LogP estimated using ChemDraw.
Biological Activity
4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anti-inflammatory properties, as well as its potential applications in drug development.
Chemical Structure
The compound can be represented with the following structural formula:
This structure includes a pyrazole core substituted with a chlorophenyl thio group and a methylphenyl sulfonyl group, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole, including our compound of interest, exhibit significant antimicrobial properties. For instance, a study evaluating various pyrazole derivatives found that certain compounds displayed inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 4a | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | E. coli |
| 7b | 0.23 | Pseudomonas aeruginosa |
Antifungal Activity
The compound has also been evaluated for antifungal activity against several pathogenic fungi. In vitro tests showed promising results against strains like Candida albicans and Aspergillus niger. Some derivatives exhibited excellent antifungal activity with MIC values comparable to established antifungal agents .
Table 2: Antifungal Activity of Selected Pyrazole Derivatives
| Compound | MIC (μg/mL) | Target Fungus |
|---|---|---|
| 4b | 0.15 | Candida albicans |
| 10 | 0.10 | Aspergillus niger |
| 13 | 0.12 | Fusarium oxysporum |
Anti-inflammatory Activity
In addition to its antimicrobial and antifungal properties, the compound has shown significant anti-inflammatory effects. A study reported that certain pyrazole derivatives inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 by up to 85% at concentrations as low as 10 µM, indicating its potential utility in treating inflammatory diseases .
Table 3: Anti-inflammatory Effects of Pyrazole Derivatives
| Compound | % Inhibition of TNF-α | % Inhibition of IL-6 |
|---|---|---|
| Compound A | 76% | 86% |
| Compound B | 61% | 93% |
Case Studies
Several case studies have illustrated the therapeutic potential of pyrazole derivatives:
- Antitubercular Activity : A derivative similar to our compound was found effective against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth at low concentrations .
- Combination Therapy : Research has explored the use of pyrazole compounds in combination with other antibiotics to enhance efficacy against resistant strains .
- In Vivo Studies : Animal models have demonstrated that certain pyrazole derivatives can reduce inflammation and pain, suggesting their potential as analgesic agents in clinical settings .
Q & A
Q. What synthetic strategies are effective for preparing 4-[(3-chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole and its analogs?
Methodological Answer: The compound can be synthesized via multi-step reactions involving sulfonylation, thioether formation, and cyclization. Key steps include:
- Sulfonylation : Reacting pyrazole precursors with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to install the sulfonyl group .
- Thioether Formation : Introducing the 3-chlorophenylthio group via nucleophilic substitution using 3-chlorothiophenol in the presence of a base (e.g., NaH) .
- Copper-Catalyzed Click Chemistry : For hybrid analogs, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed to append triazole moieties (e.g., using CuSO₄ and sodium ascorbate in THF/H₂O) .
Example Protocol:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Sulfonylation | 4-methylbenzenesulfonyl chloride, K₂CO₃, DMF, 50°C, 16h | 61% | |
| Thioether Formation | 3-chlorothiophenol, NaH, THF, RT, 12h | 75% |
Q. How can researchers confirm the structural identity of this compound?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Assign peaks based on substituent electronic environments (e.g., sulfonyl groups deshield adjacent protons) .
- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 435.2) and fragmentation patterns .
- X-Ray Crystallography : Resolve crystal structures using SHELXL (e.g., R factor < 0.05 for high precision) .
Critical Data Cross-Validation:
- Compare experimental NMR shifts with DFT-calculated values to resolve ambiguities .
- Validate X-ray bond lengths/angles against Cambridge Structural Database (CSD) averages .
Advanced Research Questions
Q. How can crystallographic disorder in the sulfonyl or thioether groups be resolved during refinement?
Methodological Answer:
- SHELXL Refinement : Use PART and SUMP instructions to model disorder over multiple sites. For example, split occupancy of the 3-chlorophenylthio group if torsional flexibility causes disorder .
- Dynamic Effects : Apply anisotropic displacement parameters (ADPs) to atoms in disordered regions .
- Validation Tools : Check using PLATON’s ADDSYM to detect missed symmetry or twinning .
Case Study:
In , a related pyrazole derivative exhibited torsional disorder in the sulfanyl group, resolved by refining two conformers at 60:40 occupancy (R factor = 0.052) .
Q. How can computational methods predict the biological activity of derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen derivatives against targets (e.g., carbonic anhydrase IX, as in ). Validate with co-crystallized ligands .
- ADME Prediction : Employ SwissADME or QikProp to assess bioavailability (e.g., logP < 5, TPSA < 140 Ų) .
- SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) with docking scores .
Example Finding:
In , S-alkyl triazole derivatives showed enhanced binding to carbonic anhydrase isoforms when substituted with 4-chlorophenyl groups (ΔG = -9.2 kcal/mol) .
Q. How should researchers address contradictory data between spectroscopic and crystallographic results?
Methodological Answer:
- Dynamic Effects in NMR : Rotameric equilibria in solution (e.g., sulfonyl group rotation) may cause peak splitting not observed in static X-ray structures. Use variable-temperature NMR to confirm .
- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) may alter bond metrics. Cross-check with PXRD .
Case Study:
In , oxime ester derivatives showed divergent NMR shifts due to solution-phase tautomerism, resolved by NOESY and HSQC experiments .
Q. What strategies optimize reaction yields for challenging sulfonylation steps?
Methodological Answer:
- Catalyst Screening : Test bases (e.g., DBU vs. K₂CO₃) and solvents (DMF vs. DCM) to minimize side reactions .
- Microwave Assistance : Reduce reaction time from 16h to 30min while maintaining yields >60% .
Data-Driven Optimization:
| Base | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| K₂CO₃ | DMF | 50 | 61% |
| DBU | DCM | 40 | 78% |
Tables of Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
